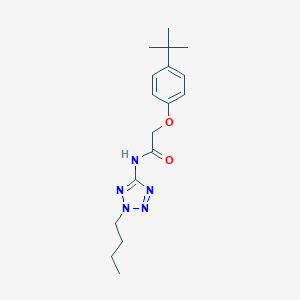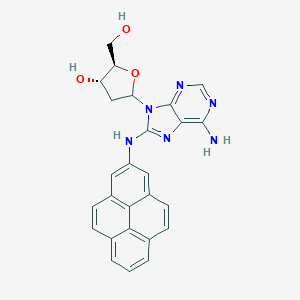![molecular formula C18H27N3O2 B237779 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide, also known as IBP or IBP-4i, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). Additionally, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce angiogenesis in cancer cells. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has neuroprotective effects, reducing oxidative stress and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been shown to be effective in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models. However, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide's limitations include its potential toxicity and lack of specificity for certain targets. Further research is needed to determine the optimal dosage and delivery methods for N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide.
Direcciones Futuras
For N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide research include investigating its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and delivery methods for N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide. Finally, research is needed to identify the specific targets of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide and its mechanism of action in various diseases.
Métodos De Síntesis
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide can be synthesized through a multi-step process involving the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-chloro-N-(4-nitrophenyl)acetamide, followed by reduction and coupling reactions. The purity and yield of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide can be improved through chromatographic techniques such as column chromatography or HPLC.
Aplicaciones Científicas De Investigación
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been studied extensively for its potential therapeutic applications. In cancer research, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.
In addition to cancer, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been investigated for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide's anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has also been studied for its potential use in neurological disorders such as Alzheimer's disease. It has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide's neuroprotective effects are believed to be due to its ability to inhibit the production of reactive oxygen species and reduce neuroinflammation.
Propiedades
Nombre del producto |
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide |
|---|---|
Fórmula molecular |
C18H27N3O2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C18H27N3O2/c1-4-7-17(22)19-15-8-5-6-9-16(15)20-10-12-21(13-11-20)18(23)14(2)3/h5-6,8-9,14H,4,7,10-13H2,1-3H3,(H,19,22) |
Clave InChI |
KGFIAZUOCXTPNH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
SMILES canónico |
CCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B237731.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)

![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)